methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Overview
Description
“Methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate” is a chemical compound with the CAS Number: 1246651-69-3 . Its IUPAC name is “methyl (3S,4R)-4- (3-fluorophenyl)pyrrolidine-3-carboxylate” and it has a molecular weight of 223.25 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14FNO2/c1-16-12(15)11-7-14-6-10(11)8-3-2-4-9(13)5-8/h2-5,10-11,14H,6-7H2,1H3/t10-,11+/m0/s1
. This code can be used to generate a 2D or 3D structure of the molecule using appropriate software.
Scientific Research Applications
Stereochemistry and Pharmacological Profile Enhancement
The stereochemistry of similar structures, such as phenylpiracetam and its methyl derivative, is crucial in improving their pharmacological profile. Research demonstrates that the configuration of stereocenters directly influences biological properties, indicating that stereochemistry can significantly impact the efficacy of compounds, including those related to methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate. This suggests that meticulous design and synthesis of enantiomerically pure compounds can lead to the selection of a more effective stereoisomer, necessitating drug substance purification from less active ones (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core element in the structure of methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate, is widely used in medicinal chemistry to discover compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and increases three-dimensional coverage. The review by Petri et al. outlines the diverse biological activities and target selectivity offered by pyrrolidine derivatives, highlighting their utility in the design of new compounds with varied biological profiles (Li Petri et al., 2021).
properties
IUPAC Name |
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPDRAYPGFFTGY-MSOLQXFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CN(C[C@@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3R,4S)-1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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